molecular formula C5H7BrN2 B1386034 4-(bromomethyl)-1-methyl-1H-pyrazole CAS No. 762237-02-5

4-(bromomethyl)-1-methyl-1H-pyrazole

Cat. No.: B1386034
CAS No.: 762237-02-5
M. Wt: 175.03 g/mol
InChI Key: UCHGFGJQIXNDFE-UHFFFAOYSA-N
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Description

4-(bromomethyl)-1-methyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The bromomethyl group attached to the pyrazole ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(bromomethyl)-1-methyl-1H-pyrazole typically involves the bromination of 1-methyl-1H-pyrazole. One common method is to react 1-methyl-1H-pyrazole with bromine in the presence of a suitable solvent like acetic acid or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and yields. The bromination process is similar to the laboratory method but optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(bromomethyl)-1-methyl-1H-pyrazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Major Products

    Substitution: Products include azido, thiocyanato, and amino derivatives of pyrazole.

    Oxidation: Products are often pyrazole carboxylic acids or ketones.

    Reduction: Methyl derivatives of pyrazole are the major products.

Scientific Research Applications

4-(bromomethyl)-1-methyl-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and as a building block for bioactive compounds.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as antimicrobial and anticancer agents.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(bromomethyl)-1-methyl-1H-pyrazole involves its interaction with various molecular targets. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(chloromethyl)-1-methyl-1H-pyrazole
  • 4-(iodomethyl)-1-methyl-1H-pyrazole
  • 4-(methylthio)-1-methyl-1H-pyrazole

Uniqueness

4-(bromomethyl)-1-methyl-1H-pyrazole is unique due to the presence of the bromomethyl group, which is more reactive compared to its chloro and iodo counterparts. This increased reactivity makes it a valuable intermediate in organic synthesis and a potent compound in biological studies.

Properties

IUPAC Name

4-(bromomethyl)-1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2/c1-8-4-5(2-6)3-7-8/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCHGFGJQIXNDFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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